6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 1,3,4-thiadiazole family, known for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the urease enzyme . This enzyme plays a crucial role in urease-positive microorganisms and is considered a virulence factor .
Mode of Action
this compound interacts with the urease enzyme, inhibiting its activity . The compound exhibits competitive inhibition, meaning it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . This disruption can affect the survival and proliferation of urease-positive microorganisms .
Result of Action
The inhibition of the urease enzyme by this compound can lead to a decrease in the survival and proliferation of urease-positive microorganisms . This makes the compound a potential therapeutic candidate against these microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. One common method includes the reaction of 3-chloro-4-methylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Triazole: Exhibits antifungal and antibacterial activities.
Benzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined structural features of both triazole and thiadiazole rings, which contribute to its diverse biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSAIOHEZFPQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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